REACTION_CXSMILES
|
[Br:1][C:2]1[CH:13]=[C:12]([CH3:14])[CH:11]=[CH:10][C:3]=1[C:4](N(C)OC)=O.[H-].[CH2:16]([Al+]CC(C)C)C(C)C.[Cl-].[NH4+:26].S([O-])([O-])(=O)=O.[Na+].[Na+].[CH3:34][OH:35]>O1CCCC1>[Br:1][C:2]1[CH:13]=[C:12]([CH3:14])[CH:11]=[CH:10][C:3]=1[C:4]1[O:35][CH:34]=[N:26][CH:16]=1 |f:1.2,3.4,5.6.7|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)N(OC)C)C=CC(=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
24.7 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
by further stirring for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The precipitated matter was removed through filtration by use of Celite
|
Type
|
CUSTOM
|
Details
|
the filtrate was purified
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)C)C1=CN=CO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |